

Physical and chemical properties of Araneosol

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Compound of Interest

Compound Name: *Araneosol*

Cat. No.: *B017500*

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An In-depth Technical Guide to the Core Physical and Chemical Properties of **Araneosol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Araneosol**, a flavonoid found in various plant species. This document details its structural characteristics, physicochemical data, experimental protocols for isolation and synthesis, and explores its potential interactions with key cellular signaling pathways.

Physicochemical and Spectroscopic Data

Araneosol, with the IUPAC name 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a substituted flavone.^[1] Its chemical structure and properties are summarized below.

Table 1: Physical and Chemical Properties of **Araneosol**

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₈ O ₈	PubChem[1]
Molecular Weight	374.34 g/mol	PubChem[1], MedchemExpress[2]
Monoisotopic Mass	374.10016753 Da	PubChem[1]
CAS Number	50461-86-4	PubChem[1], MedchemExpress[2]
IUPAC Name	5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one	PubChem[1]
Synonyms	5,7-Dihydroxy-3,6,8,4'-tetramethoxyflavone, and others.	PubChem[1]
Computed XLogP3	2.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	8	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Topological Polar Surface Area	124 Å ²	PubChem[1]
Solubility	No experimental data available. Predicted to be soluble in organic solvents like DMSO and ethanol.	
Melting Point	No experimental data available.	
Boiling Point	No experimental data available.	

Table 2: Spectroscopic Data for **Araneosol**

Spectroscopy Type	Data	Source
^{13}C NMR	Spectral data available	PubChem[1]
^1H NMR	No experimental data available in the searched sources.	
Mass Spectrometry	No experimental data available in the searched sources.	
UV-Vis	No experimental data available in the searched sources.	

Experimental Protocols

Isolation of Araneosol from *Anaphalis busua*

Araneosol has been reported in *Anaphalis busua*.^[1] The following is a generalized protocol for the isolation of flavonoids from this plant, which can be adapted for the specific isolation of **Araneosol**.

2.1.1. Plant Material and Extraction

- **Collection and Preparation:** The aerial parts of *Anaphalis busua* are collected, authenticated, and dried in the shade. The dried plant material is then ground into a fine powder.
- **Soxhlet Extraction:** The powdered plant material (e.g., 50 g) is successively extracted with solvents of increasing polarity, such as hexane and methanol, using a Soxhlet apparatus.^[1] The solvents are then evaporated under reduced pressure to obtain the crude extracts.

2.1.2. Chromatographic Purification

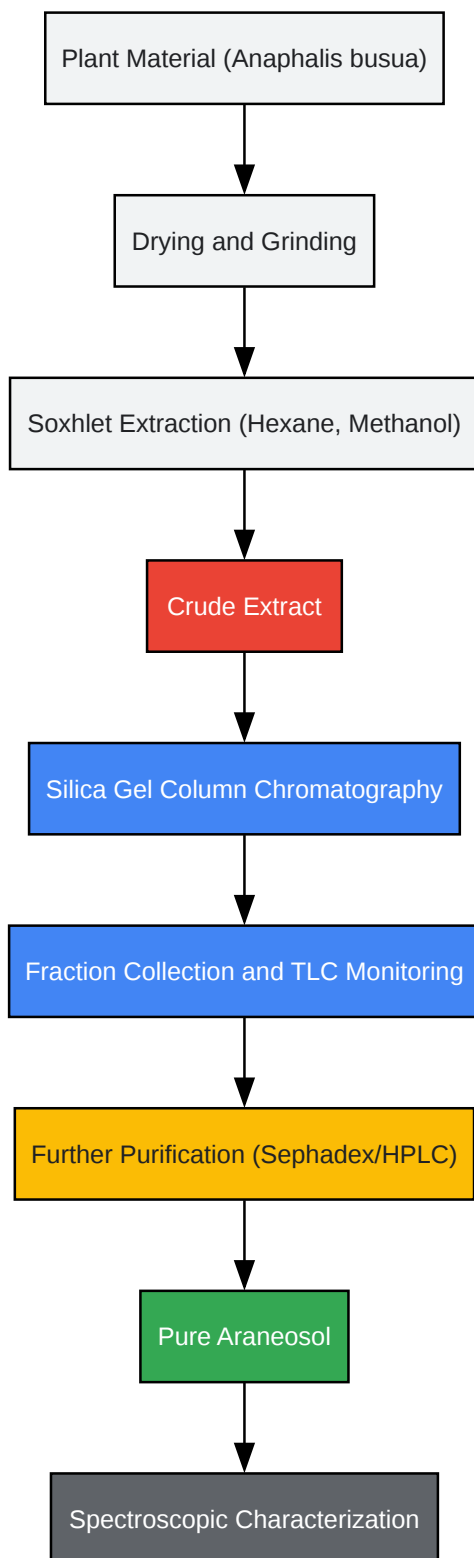
- **Column Chromatography:** The crude extract (e.g., the methanol extract) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a mixture of hexane and ethyl acetate can be used.^[1]
- **Fraction Collection and Monitoring:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired flavonoid.

- Further Purification: Fractions containing the compound of interest are pooled and may require further purification using techniques like Sephadex LH-20 column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Araneosol**.^[3]

2.1.3. Characterization

The structure of the isolated compound is confirmed using spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry, and by comparison with existing data.

Workflow for the Isolation of Araneosol



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A generalized workflow for the isolation of **Araneosol**.

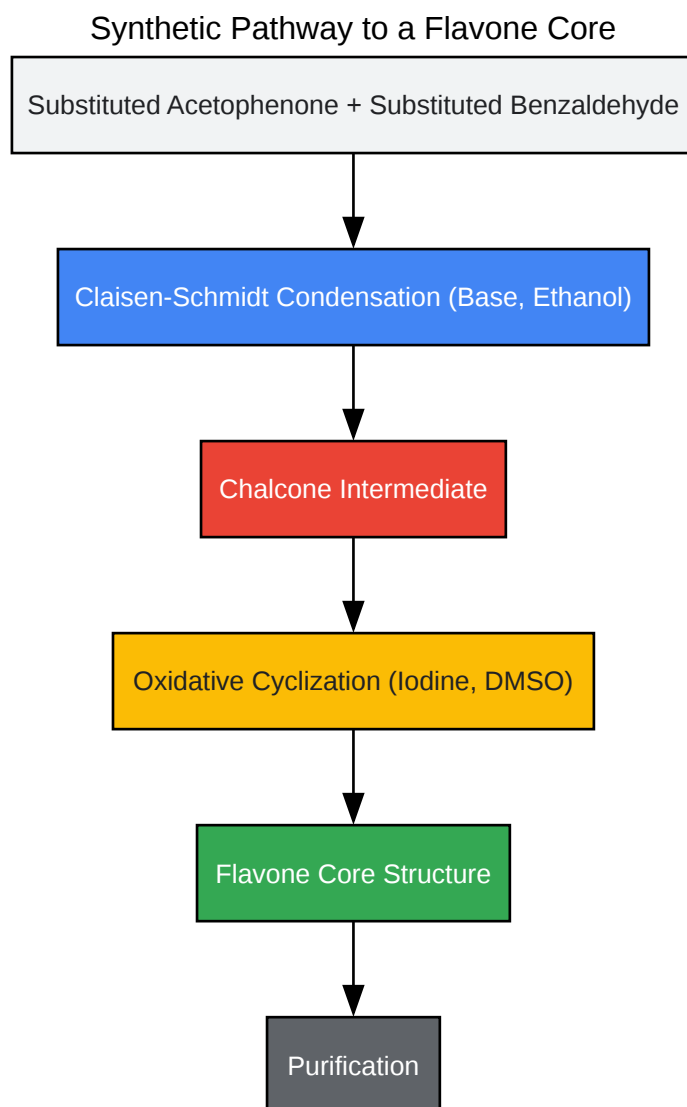
Synthesis of the Araneosol Core Structure

A detailed experimental protocol for the synthesis of **Araneosol** is not readily available.

However, a general method for the synthesis of the 5,7-dihydroxy-3,6,8-trimethoxyflavone core structure can be adapted from established methods for similar flavonoids, such as the Allan-Robinson reaction or synthesis via a chalcone intermediate.

2.2.1. Synthesis via Chalcone Intermediate

- **Claisen-Schmidt Condensation:** A substituted acetophenone (e.g., a derivative of phloracetophenone) is reacted with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in the presence of a base (e.g., aqueous NaOH or KOH) in an alcoholic solvent.^[4] This reaction forms the corresponding chalcone.
- **Oxidative Cyclization:** The resulting chalcone is then subjected to oxidative cyclization to form the flavone ring. This can be achieved using reagents such as iodine in dimethyl sulfoxide (DMSO) with heating.^{[4][5]}
- **Purification:** The final flavone product is purified by recrystallization or column chromatography.



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A generalized synthetic route to a flavone core structure.

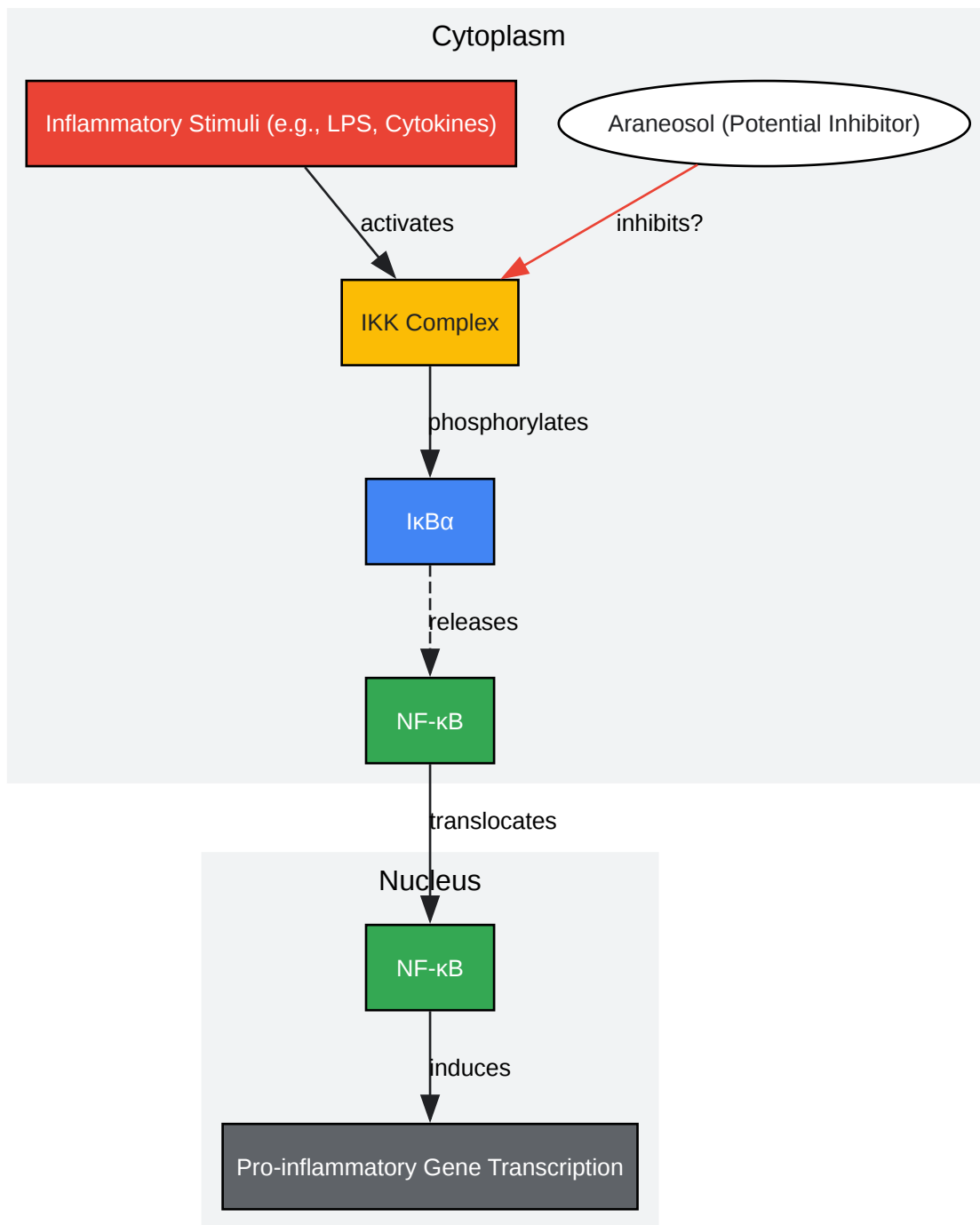
Potential Signaling Pathways

While direct studies on the signaling pathways modulated by **Araneosol** are limited, its classification as a flavonoid suggests potential interactions with pathways commonly affected by this class of compounds, such as those involved in inflammation and cancer.

Potential Anti-inflammatory Activity via NF-κB Pathway Inhibition

Many flavonoids exhibit anti-inflammatory properties by inhibiting the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that **Araneosol** may exert similar effects.

Inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), typically lead to the activation of the IKK (I κ B kinase) complex. IKK then phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and subsequent degradation. This process releases NF- κ B, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids can interfere with this pathway at multiple points, including the inhibition of IKK activation or the prevention of I κ B α degradation.

Potential Inhibition of the NF- κ B Pathway by Araneosol

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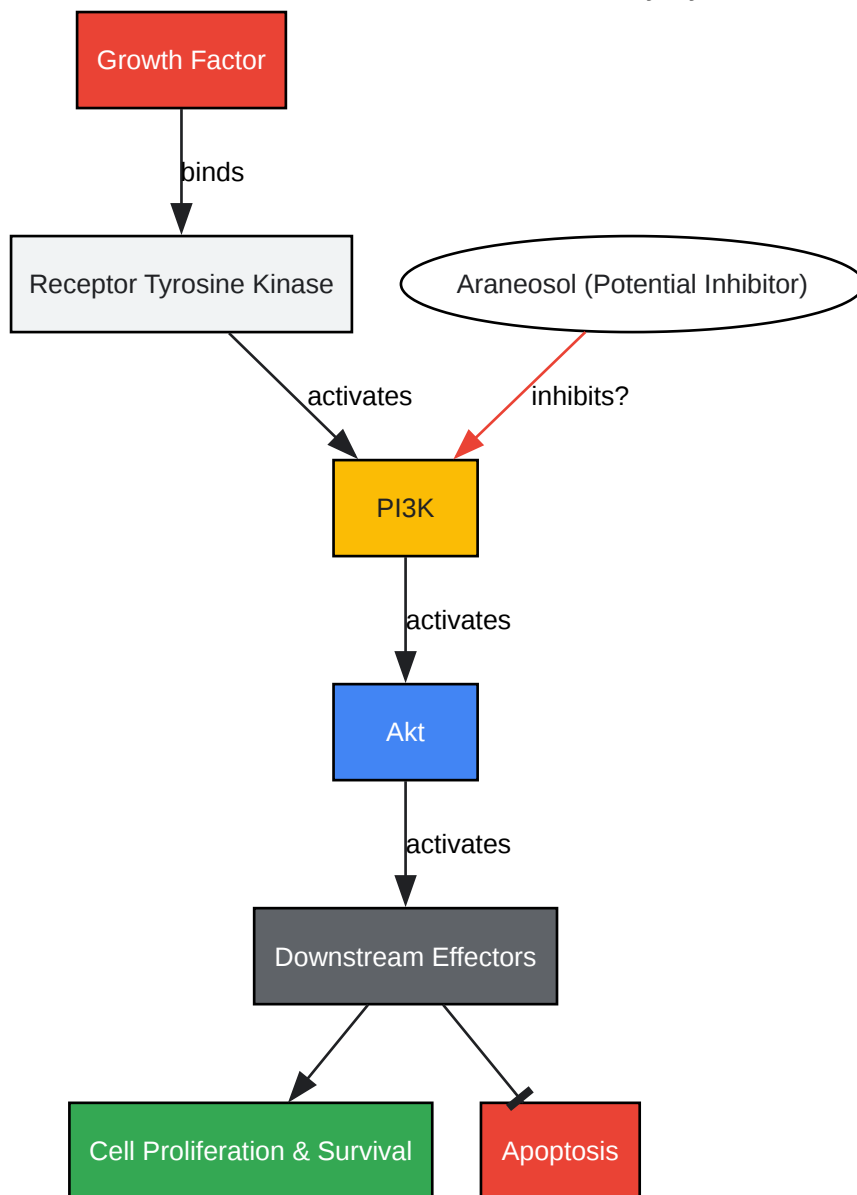
Hypothesized inhibitory effect of **Araneosol** on the NF- κ B pathway.

Potential Anticancer Activity via PI3K/Akt Pathway Modulation

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several flavonoids have been shown to possess anticancer properties by inhibiting this pathway.

Upon activation by growth factors, PI3K (phosphatidylinositol 3-kinase) phosphorylates PIP2 to PIP3, which in turn activates Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and proliferation while inhibiting apoptosis. It is hypothesized that **Araneosol** could potentially interfere with this cascade, possibly by inhibiting the activity of PI3K or Akt, thereby promoting apoptosis in cancer cells.

Potential Modulation of the PI3K/Akt Pathway by Araneosol

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Hypothesized inhibitory effect of **Araneosol** on the PI3K/Akt pathway.

Disclaimer: The signaling pathway information presented is based on the known activities of structurally similar flavonoids and represents potential mechanisms of action for **Araneosol**. Further research is required to confirm these specific interactions.

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